![molecular formula C18H16ClN3O4 B4429474 4-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4429474.png)
4-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multistep reactions, starting with basic aromatic or heteroaromatic compounds. For example, derivatives of benzamides and oxadiazoles, such as those in the synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, are typically synthesized from acetic acid, trimethoxybenzene, and substituted benzoyl chlorides (Ravinaik et al., 2021). This process may involve condensation reactions, cyclization, and functional group transformations.
Molecular Structure Analysis
The molecular structure of compounds containing oxadiazole rings is characterized by their planarity and the ability to form intramolecular and intermolecular hydrogen bonds. Crystallographic studies, such as those on related benzamide derivatives, reveal significant insights into their molecular conformations, hydrogen bonding patterns, and crystal packing (Kranjc et al., 2011).
Mechanism of Action
Target of Action
The primary targets of this compound are likely to be PDE10A (phosphodiesterase) and monoamine oxidase . PDE10A is a protein abundant in brain tissue, and its inhibition can have significant neurological effects . Monoamine oxidase plays a crucial role in the metabolism of monoamines in the body .
Mode of Action
The compound interacts with its targets by inhibiting their activity. This inhibition can lead to an increase in the concentration of certain neurotransmitters in the brain, potentially leading to various neurological effects .
Biochemical Pathways
The inhibition of PDE10A and monoamine oxidase can affect several biochemical pathways. For instance, the inhibition of PDE10A can lead to an increase in cAMP and cGMP levels in the brain, which can affect various signaling pathways . Similarly, the inhibition of monoamine oxidase can lead to an increase in the levels of monoamines such as dopamine, norepinephrine, and serotonin .
Pharmacokinetics
Related compounds such as n,n-dimethylbenzamides are metabolized by phenobarbital-induced rat liver microsomes, resulting in the formation of n-methylbenzamides and formaldehyde . This suggests that similar metabolic pathways may be involved in the metabolism of this compound.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its inhibition of PDE10A and monoamine oxidase. This could lead to changes in neurotransmitter levels and signaling pathways in the brain, potentially resulting in various neurological effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the compound’s action, efficacy, and stability. For instance, the activity of enzymes such as PDE10A and monoamine oxidase can be affected by changes in pH and temperature. Additionally, the presence of other compounds can influence the compound’s bioavailability and metabolism .
properties
IUPAC Name |
4-chloro-N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4/c1-24-14-8-5-12(9-15(14)25-2)17-21-16(26-22-17)10-20-18(23)11-3-6-13(19)7-4-11/h3-9H,10H2,1-2H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMDUWUARSVGRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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